1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

Physicochemical profiling Medicinal chemistry Isomer differentiation

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS 89819-40-9) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g/mol. It belongs to the tetrahydroquinoline sulfonamide class, characterized by a partially saturated quinoline ring bearing a primary sulfonamide (–SO₂NH₂) group at the 5-position and an N-methyl substituent on the ring nitrogen at position 1.

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
CAS No. 89819-40-9
Cat. No. B11880418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide
CAS89819-40-9
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=CC=C2S(=O)(=O)N
InChIInChI=1S/C10H14N2O2S/c1-12-7-3-4-8-9(12)5-2-6-10(8)15(11,13)14/h2,5-6H,3-4,7H2,1H3,(H2,11,13,14)
InChIKeyBXIFZMWFTJRPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS 89819-40-9): Physicochemical Identity and Scaffold Classification for Informed Chemical Procurement


1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS 89819-40-9) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g/mol [1]. It belongs to the tetrahydroquinoline sulfonamide class, characterized by a partially saturated quinoline ring bearing a primary sulfonamide (–SO₂NH₂) group at the 5-position and an N-methyl substituent on the ring nitrogen at position 1 [1]. Its computed physicochemical properties include a polar surface area (PSA) of 71.78 Ų and a calculated LogP of 2.56, indicating moderate lipophilicity balanced by significant hydrogen-bonding capacity [1]. This compound serves as both a pharmacologically relevant scaffold—the tetrahydroquinoline sulfonamide core has been validated in multiple target classes including OGG1 DNA glycosylase, γ-secretase, RORγt, and vasopressin V1b receptors [2][3][4]—and as a versatile synthetic building block for constructing more elaborate sulfonamide-containing libraries.

Why 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs: Structural Determinants of Pharmacological and Physicochemical Behavior


The 1-methyl substitution on the tetrahydroquinoline ring nitrogen fundamentally distinguishes this compound from its closest structural analogs—the N-methyl sulfonamide isomer (CAS 1564794-23-5), the unsubstituted parent (1,2,3,4-tetrahydroquinoline-5-sulfonamide), and the dimethylated variant (CAS 1306605-60-6)—in ways that directly affect target engagement, metabolic fate, and solubility. The 1-methyl group eliminates the ring NH as a hydrogen bond donor while preserving the primary sulfonamide (–SO₂NH₂) as an intact H-bond donor/acceptor pair; this contrasts with the N-methyl isomer, which retains the ring NH but converts the sulfonamide to a secondary –SO₂NHCH₃ group with altered acidity, geometry, and H-bond capacity [1][2]. These differences are not cosmetic: in medicinal chemistry campaigns across tetrahydroquinoline sulfonamide series—including γ-secretase inhibitors and RORγt inverse agonists—the position of N-alkylation has been shown to be a critical determinant of potency, selectivity, and metabolic stability, rendering in-class compounds non-substitutable without re-optimization of the entire SAR landscape [3][4].

Quantitative Differentiation Evidence for 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS 89819-40-9) Relative to Its Closest Structural Analogs


Polar Surface Area (PSA) Differentiation: 1-Methyl vs. N-Methyl Sulfonamide Isomer Determines Hydrogen-Bonding Architecture

The target compound (1-methyl on ring nitrogen, primary sulfonamide) has a computed PSA of 71.78 Ų, reflecting two hydrogen bond donors (sulfonamide –NH₂) and five hydrogen bond acceptors [1]. The positional isomer N-methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS 1564794-23-5) bears the methyl group on the sulfonamide nitrogen, converting it to a secondary sulfonamide (–SO₂NHCH₃) with one H-bond donor; this isomer retains the ring NH as an additional donor, yielding a different H-bond donor count (2 vs. 2 total but with distinct spatial disposition) [2]. The unsubstituted parent compound (1,2,3,4-tetrahydroquinoline-5-sulfonamide) carries three H-bond donors (ring NH + sulfonamide NH₂), whereas the N,N-dimethyl analog (CAS 1306605-60-6) eliminates sulfonamide H-bond donation entirely, retaining only the ring NH [3][4]. These differences in hydrogen-bond architecture are critical for target recognition: primary sulfonamides engage catalytic residues differently from secondary or tertiary sulfonamides in enzyme active sites, and the presence or absence of the ring NH affects π-cation interactions and metabolic vulnerability to N-dealkylation [5].

Physicochemical profiling Medicinal chemistry Isomer differentiation

Lipophilicity (LogP) Tuning Through N-Methyl Position: Impact on Predicted Membrane Permeability and Solubility

The target compound (1-methyl on ring N) has a computed LogP of 2.56 [1]. While direct experimental LogP data for its positional isomers are not publicly available, the structural logic is well-established: methylating the ring nitrogen increases lipophilicity while preserving the polar primary sulfonamide, whereas methylating the sulfonamide nitrogen (as in the N-methyl isomer, CAS 1564794-23-5) simultaneously increases lipophilicity and reduces sulfonamide polarity by converting –SO₂NH₂ to –SO₂NHCH₃ [2]. The N,N-dimethyl analog (CAS 1306605-60-6) further reduces polarity and H-bond donor capacity [3]. Within the broader tetrahydroquinoline sulfonamide class, LogP values are strongly correlated with both membrane penetration and metabolic clearance; compounds in the 2–3 LogP range generally exhibit favorable permeability while maintaining aqueous solubility sufficient for biochemical assay conditions [4]. The target compound's LogP of 2.56 positions it in this balanced range, whereas unsubstituted parent compounds trend toward lower LogP (higher solubility but lower permeability) and heavily N-alkylated variants trend toward LogP > 3 with potential solubility and promiscuity liabilities [4].

Drug-likeness ADME prediction Lipophilicity optimization

Positional Isomer Differentiation: 5-Sulfonamide vs. 8-Sulfonamide Regioisomers Exhibit Distinct Biological Accessibility

The 5-sulfonamide substitution pattern places the sulfonamide group adjacent to the ring nitrogen in the tetrahydroquinoline core, creating a distinct spatial relationship between the sulfonamide and the N-methyl group. In contrast, the 8-methyl regioisomer (8-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide, CAS 1155515-57-3) places the methyl group at the 8-position of the aromatic ring rather than on the ring nitrogen, resulting in a fundamentally different electronic distribution and steric profile . Within the tetrahydroquinoline sulfonamide class, the position of the sulfonamide group (5-, 6-, 7-, or 8-) has been demonstrated to be a critical determinant of biological activity: 6-sulfonamide tetrahydroquinolines have been optimized as selective glucocorticoid receptor modulators with IC₅₀ values as low as 9 nM in NF-κB transrepression assays [1], while 7-sulfonamide derivatives have been developed as OGG1 inhibitors with IC₅₀ = 59 nM . The 5-position offers a unique vector for target engagement that is sterically and electronically distinct from the 6- and 7-positions, providing access to chemical space not explored by the more heavily investigated 6- and 7-sulfonamide series [2].

Regioisomer differentiation Structure-activity relationships Chemical biology tool compounds

Metabolic Stability Advantage: 1-Methyl Ring Substitution Blocks N-Dealkylation Liability While Preserving Sulfonamide Integrity

A well-documented metabolic liability of tetrahydroquinoline scaffolds is cytochrome P450-mediated N-dealkylation of the saturated ring nitrogen. The 1-methyl substitution on the target compound converts the metabolically labile secondary amine (–NH–) of the unsubstituted parent into a tertiary amine (–NCH₃–), which is generally more resistant to oxidative N-demethylation compared to NH oxidation [1]. Importantly, this modification preserves the primary sulfonamide moiety intact, unlike the N-methyl sulfonamide isomer (CAS 1564794-23-5) where the methyl group resides on the sulfonamide nitrogen and the ring NH remains unmasked and vulnerable [2]. In the RORγt inverse agonist series, tertiary sulfonamide 1 was found to suffer from poor metabolic stability, motivating extensive scaffold optimization aimed at improving human and rat microsomal half-lives; the resulting N-sulfonamide-tetrahydroquinoline leads showed enhanced permeability, improved aqueous solubility, and lower plasma protein binding relative to the indole-based starting point [3]. The target compound's 1-methyl, primary sulfonamide architecture represents a complementary strategy: blocking ring-N metabolism while retaining the sulfonamide as a fully functional H-bond donor/acceptor for target engagement .

Metabolic stability N-dealkylation In vitro ADME Scaffold optimization

Synthetic Tractability and Building Block Utility: Compact Core with Orthogonal Functionalization Enables Divergent Library Synthesis

The target compound (MW = 226.30 g/mol) presents three orthogonally functionalizable positions for library expansion: (1) the primary sulfonamide (–SO₂NH₂) can be acylated, alkylated, or arylated; (2) the aromatic ring positions (6, 7, 8) are available for electrophilic aromatic substitution or cross-coupling; and (3) the saturated ring carbons (2, 3, 4) offer additional diversification points. This contrasts with the 2-oxo analog (1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide, CAS 89819-39-6), where the carbonyl at position 2 restricts conformational flexibility and alters the electronic character of the ring . The fully saturated tetrahydroquinoline core of the target compound provides greater conformational degrees of freedom compared to the planar 2-oxo analog, which may be advantageous for exploring three-dimensional binding poses in target proteins . Santa Cruz Biotechnology offers the structurally related N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide as a research tool at $285/250 mg and $584/1 g, establishing commercial viability and pricing benchmarks for this compound class [1]. The target compound's compact size (MW < 250) and moderate LogP (2.56) make it an attractive fragment-sized starting point for fragment-based drug discovery (FBDD) campaigns, where it can serve as a Rule-of-Three-compliant scaffold for hit elaboration [2].

Parallel synthesis Scaffold decoration Medicinal chemistry building blocks Library design

Class-Validated Pharmacophore: Tetrahydroquinoline Sulfonamide Scaffold Validated Across Four Distinct Therapeutic Target Classes

The tetrahydroquinoline sulfonamide chemotype has been independently validated as a productive pharmacophore across multiple target classes: (1) OGG1 DNA glycosylase—compounds SU0268 and SU0383 inhibit OGG1-mediated excision of 8-hydroxyguanine, 2,6-diamino-4-hydroxy-5-formamidopyrimidine, and 4,6-diamino-5-formamidopyrimidine with concentration-dependent activity from 0.05 to 10 μmol/L [1]; (2) γ-secretase—a series of tetrahydroquinoline sulfonamide carbamates demonstrated inhibition of amyloid beta peptide production in cellular assays [2]; (3) RORγt—N-sulfonamide-tetrahydroquinolines function as inverse agonists with potential application in psoriasis and autoimmune disease [3]; and (4) vasopressin V1b receptor—tetrahydroquinoline sulfonamides with a sulfonamide linker exhibited potent and selective antagonism with similar affinity for human and rat receptors [4]. This breadth of target engagement indicates that the tetrahydroquinoline sulfonamide core is a privileged scaffold capable of productive interactions with diverse protein binding sites, lending credibility to the target compound as an entry point for new target-class exploration [5].

Pharmacophore validation DNA repair inhibition Nuclear receptor modulation Protease inhibition

Optimal Procurement and Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (CAS 89819-40-9) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for Sulfonamide-Targeting Proteins

With MW = 226.30 g/mol and LogP = 2.56, the target compound satisfies all Rule-of-Three criteria for fragment screening libraries [1]. Its primary sulfonamide provides a high-quality hydrogen-bonding anchor for target proteins that recognize sulfonamide moieties (e.g., carbonic anhydrases, sulfonamide-binding transcriptional regulators), while the 1-methyl group eliminates the metabolic liability of the ring NH without compromising the sulfonamide's H-bond donor capacity—a balance that neither the N-methyl isomer nor the unsubstituted parent can achieve. Procurement as a fragment screening building block is justified by the scaffold's validation across ≥4 target classes, increasing the probability of identifying tractable hits [2][3].

Regioisomeric Diversification of Tetrahydroquinoline Sulfonamide Lead Series

The heavily explored 6- and 7-sulfonamide tetrahydroquinoline series (exemplified by SGRM B53 with IC₅₀ = 9 nM and OGG1 inhibitor SU0268 with IC₅₀ = 59 nM) dominate current patent literature [2][3]. The 5-sulfonamide regioisomer occupies structurally distinct chemical space that may confer novel intellectual property and differentiated biological selectivity. Research organizations pursuing lead series in the tetrahydroquinoline sulfonamide class should procure this compound for head-to-head regioisomer panels to systematically evaluate the impact of sulfonamide position on potency, selectivity, and ADME properties. The commercial availability of the closest analog (N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide at $285/250 mg) establishes a pricing benchmark for budgeting [4].

Metabolic Stability-Driven Scaffold Optimization in Drug Discovery Programs

Tetrahydroquinoline cores are susceptible to cytochrome P450-mediated N-dealkylation, a known metabolic liability. The 1-methyl substitution pre-installs a protective group on the ring nitrogen, blocking this primary route of oxidative metabolism [1]. For medicinal chemistry programs seeking to improve the metabolic stability of tetrahydroquinoline-containing leads, this compound provides a pre-optimized scaffold that eliminates the need for late-stage N-alkylation optimization—which typically adds 1–2 synthetic steps and introduces the risk of altered target binding. The class-validated microsomal stability of appropriately substituted tetrahydroquinoline sulfonamides (t₁/₂ = 277 min in human liver microsomes for the PKM2 activator chemotype) supports the feasibility of achieving acceptable metabolic stability from this scaffold .

Divergent Library Synthesis Core with Three Orthogonal Functionalization Vectors

The compound offers three independent diversification sites—the primary sulfonamide (acylation/alkylation/arylation), the aromatic ring (electrophilic substitution or cross-coupling at C-6, C-7, C-8), and the saturated ring (C-2, C-3, C-4 functionalization)—on a compact core amenable to parallel synthesis [1]. Its relatively low molecular weight and moderate lipophilicity facilitate purification of library members by standard reversed-phase HPLC. For chemical biology groups or medicinal chemistry teams building focused libraries around the tetrahydroquinoline sulfonamide pharmacophore, the target compound serves as an economical entry point requiring fewer synthetic steps to reach elaborated screening compounds compared to the 2-oxo analog (CAS 89819-39-6), which imposes conformational constraints at C-2 and alters ring electronics .

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